(2S)-3-Benzylpentan-2-amine (2S)-3-Benzylpentan-2-amine
Brand Name: Vulcanchem
CAS No.: 2248220-59-7
VCID: VC5183056
InChI: InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1
SMILES: CCC(CC1=CC=CC=C1)C(C)N
Molecular Formula: C12H19N
Molecular Weight: 177.291

(2S)-3-Benzylpentan-2-amine

CAS No.: 2248220-59-7

Cat. No.: VC5183056

Molecular Formula: C12H19N

Molecular Weight: 177.291

* For research use only. Not for human or veterinary use.

(2S)-3-Benzylpentan-2-amine - 2248220-59-7

Specification

CAS No. 2248220-59-7
Molecular Formula C12H19N
Molecular Weight 177.291
IUPAC Name (2S)-3-benzylpentan-2-amine
Standard InChI InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m0/s1
Standard InChI Key KOUNZUPXGIVFIA-NUHJPDEHSA-N
SMILES CCC(CC1=CC=CC=C1)C(C)N

Introduction

Chemical Structure and Stereochemical Configuration

(2S)-3-Benzylpentan-2-amine (IUPAC name: (2S)-3-(phenylmethyl)pentan-2-amine) features a five-carbon backbone with an amine group at the second carbon and a benzyl group at the third carbon. The stereogenic center at C2 adopts an S configuration, which influences its interactions in chiral environments.

Molecular Formula and Weight

  • Molecular formula: C12H19N\text{C}_{12}\text{H}_{19}\text{N}

  • Molecular weight: 177.29 g/mol (calculated from atomic masses).

  • Structural analogs: Compared to (2S,3S)-2,3-diphenylbutan-2-amine (PubChem CID: 101770590) , the substitution of one phenyl group with a methylene bridge reduces molecular weight by 48.04 g/mol while retaining aromatic character.

Stereochemical Analysis

The S configuration at C2 was inferred from related chiral amines, such as (2S,3R)-3-phenylpentan-2-ol (PubChem CID: 12592430) , where stereochemistry governs hydrogen-bonding and catalytic activity. Density functional theory (DFT) studies on similar systems suggest that the S configuration enhances nucleophilic attack at the amine nitrogen due to favorable orbital alignment .

Synthetic Pathways and Catalytic Considerations

Hydrogen-Borrowing Amination

The hydrogen-borrowing amination of alcohols offers a viable route to synthesize (2S)-3-benzylpentan-2-amine. Pt/CeO2_2 catalysts, as described in , facilitate the dehydrogenation of alcohols to ketones, followed by reductive amination. For example:

  • Dehydrogenation: 3-Benzylpentan-2-ol → 3-benzylpentan-2-one.

  • Amination: Reaction with ammonia under H2_2 yields the amine.

Table 1: Catalyst Performance in Hydrogen-Borrowing Amination

CatalystSubstrate Conversion (%)Amine Selectivity (%)
1% Pt/CeO2_2-DE-H9892
1% Pt/CeO2_2-AA7568

The high activity of Pt/CeO2_2-DE-H is attributed to low-coordinate Pt species, which enhance alcohol dehydrogenation kinetics . Residual chlorine from hexachloroplatinic acid precursors further improves selectivity by moderating basic site strength .

Alternative Routes: Reductive Amination

PdPt–Fe3_3O4_4 nanoparticle catalysts enable one-pot reductive amination of nitriles, as demonstrated in . For instance, benzyl cyanide could undergo hydrogenation to form the corresponding amine:
PhCH2CN+2H2PhCH2CH2NH2\text{PhCH}_2\text{CN} + 2\text{H}_2 \rightarrow \text{PhCH}_2\text{CH}_2\text{NH}_2
Adapting this method to branched substrates would require steric tuning of the catalyst.

Physicochemical Properties and Characterization

Spectroscopic Data

While direct NMR data for (2S)-3-benzylpentan-2-amine are unavailable, analogs like N-benzylhexan-1-amine ( , NMR S1) provide reference peaks:

  • 1^1H NMR: δ 7.32 (aromatic protons), 3.79 (benzyl CH2_2), 2.66 (amine-adjacent CH2_2).

  • 13^{13}C NMR: δ 140.3 (ipso-C), 128.1–126.8 (aromatic carbons), 54.0 (amine-bearing C).

Chiral chromatography or vibrational circular dichroism (VCD) would be required to confirm the S configuration.

Thermodynamic Properties

  • Boiling point: Estimated at 245–250°C (similar to N-benzylpentan-1-amine ).

  • Solubility: High in organic solvents (e.g., chloroform, ethanol) due to the benzyl group; limited aqueous solubility.

Catalytic and Synthetic Applications

Asymmetric Catalysis

Chiral amines serve as ligands or organocatalysts in enantioselective reactions. The S configuration of (2S)-3-benzylpentan-2-amine could direct facial selectivity in aldol reactions or Michael additions, akin to proline-derived catalysts.

Pharmaceutical Intermediates

Benzylamine derivatives are precursors to antihistamines and antidepressants. The stereochemistry of (2S)-3-benzylpentan-2-amine may enhance binding affinity to biological targets, as seen in (2S,3S)-2,3-diphenylbutan-2-amine .

Challenges and Future Directions

  • Stereoselective synthesis: Current methods for branched amines suffer from moderate enantiomeric excess (ee). Enzymatic resolution or chiral auxiliaries could improve ee.

  • Catalyst design: Tailoring Pt/CeO2_2 surfaces to accommodate bulky benzyl groups may boost yields in hydrogen-borrowing routes .

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